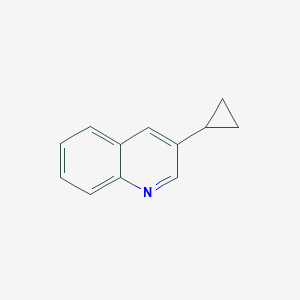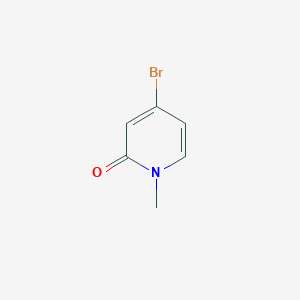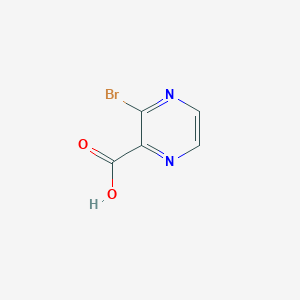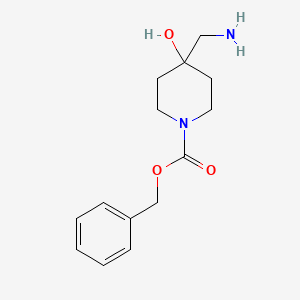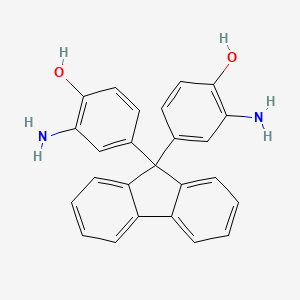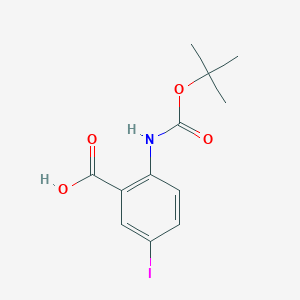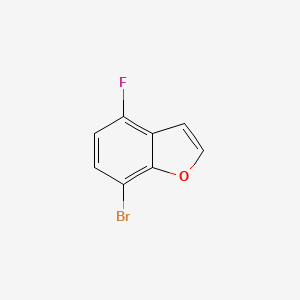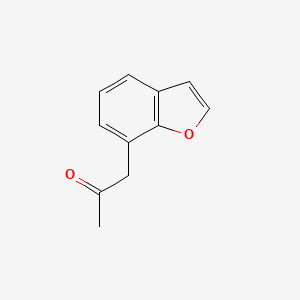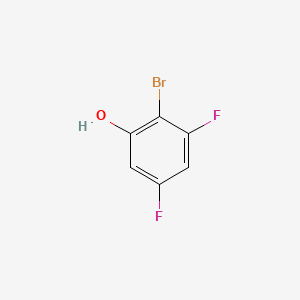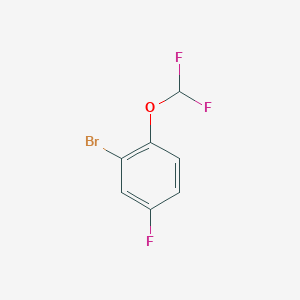
2-Bromo-1-(difluoromethoxy)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(difluoromethoxy)-4-fluorobenzene is a halogenated aromatic compound that contains bromine, fluorine, and a difluoromethoxy group attached to a benzene ring. Although the specific compound is not directly studied in the provided papers, related compounds such as 1-bromo-3-fluorobenzene , 1,2-bis(bromomethyl)-4-fluorobenzene , and 1-bromo-2,4-difluorobenzene have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to this compound.
Synthesis Analysis
The synthesis of related bromo-fluorobenzene compounds typically involves multi-step reactions starting from substituted benzenes or benzene derivatives. For instance, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene was obtained from p-xylene through nitration, reduction, diazotization, and bromination . These methods indicate that the synthesis of bromo-fluorobenzene derivatives often requires careful control of reaction conditions, such as temperature, solvent, and reaction time, to optimize yields and purity .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of halogenated benzene derivatives can be determined using spectroscopic methods and computational chemistry. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) methods . These studies provide valuable information on the influence of halogen atoms on the geometry and normal modes of vibrations of the benzene ring, which is relevant for understanding the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of bromo-fluorobenzene derivatives is influenced by the presence of halogen atoms, which can participate in various organic reactions. For example, 1-bromo-4-[18F]fluorobenzene is an important intermediate for 18F-arylation reactions and palladium-catalyzed cross-coupling reactions . These studies demonstrate the versatility of bromo-fluorobenzene compounds as synthons in the preparation of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluorobenzene derivatives, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) . The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule, which is significant for understanding the electronic structure and reactivity . Additionally, thermodynamic properties like heat capacities, entropies, and enthalpy changes at different temperatures can be calculated to reveal correlations with temperature .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Bromo-1-(difluoromethoxy)-4-fluorobenzene serves as a key intermediate in the synthesis of various chemical compounds. Its structural components, including bromo, difluoromethoxy, and fluoro groups, make it a valuable precursor in organic synthesis. For instance, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound with significant applications in the pharmaceutical industry as an intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcases the utility of bromo and fluoro-substituted compounds in facilitating cross-coupling reactions and improving yields in chemical synthesis processes (Qiu et al., 2009).
Environmental and Health Implications
Research on brominated flame retardants, including compounds structurally related to this compound, has highlighted the environmental persistence and potential health risks associated with these chemicals. Studies have documented the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, underscoring the need for further investigation into their environmental fate, toxicity, and human exposure risks (Zuiderveen et al., 2020). Additionally, concerns regarding the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which may be formed during the combustion of brominated compounds, have been raised, highlighting the similarity in toxicity profiles between brominated and chlorinated compounds and the need for comprehensive risk assessments (Birnbaum et al., 2003).
Propriétés
IUPAC Name |
2-bromo-1-(difluoromethoxy)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQANLAKJTFXSQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640811 |
Source


|
| Record name | 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936249-94-4 |
Source


|
| Record name | 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Difluoromethoxy)-5-fluorobromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

